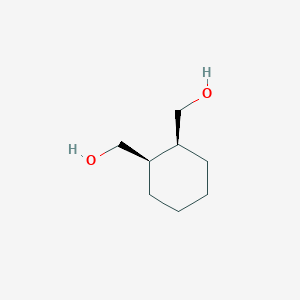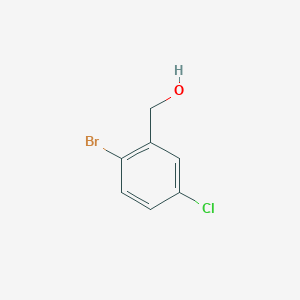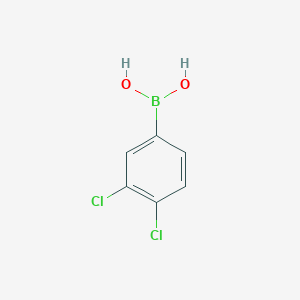
3,4-Dichlorophenylboronic acid
Vue d'ensemble
Description
3,4-Dichlorophenylboronic acid is a chemical compound with the linear formula Cl2C6H3B(OH)2 . It is used as a reactant in various chemical reactions, including lithiation/borylation-protodeboronation of homoallyl carbamates and Suzuki coupling reactions . It is also a precursor or reactant involved in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular structure of 3,4-Dichlorophenylboronic acid is represented by the linear formula Cl2C6H3B(OH)2 . It has a molecular weight of 190.82 .Chemical Reactions Analysis
3,4-Dichlorophenylboronic acid is involved in various chemical reactions. It is a reactant in lithiation/borylation-protodeboronation of homoallyl carbamates and Suzuki coupling reactions . It is also a precursor or reactant involved in the synthesis of biologically active molecules, including Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .Physical And Chemical Properties Analysis
3,4-Dichlorophenylboronic acid has a density of 1.5±0.1 g/cm3, a boiling point of 339.2±52.0 °C at 760 mmHg, and a flash point of 159.0±30.7 °C . It has a molar refractivity of 42.9±0.4 cm3, and a molar volume of 129.5±5.0 cm3 .Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
3,4-Dichlorophenylboronic acid is used as a precursor or reactant in the synthesis of various biologically active molecules . This includes the development of potential drugs and therapeutic agents.
Suzuki Coupling Reactions
This compound is involved in Suzuki coupling reactions . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. It’s a key reaction in organic chemistry, widely used in research and industry.
Mycobacterium Tuberculosis H37Rv Chorismate Mutase Inhibitors
3,4-Dichlorophenylboronic acid is used in the synthesis of inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase . This could potentially lead to new treatments for tuberculosis.
Pyrrole Derivatives as PDE4B Inhibitors
It’s also used in the synthesis of pyrrole derivatives, which act as PDE4B inhibitors . PDE4B is an enzyme that’s been linked to inflammation and other immune responses.
Nitrovinyl Biphenyls as Anticancer Agents
This compound is used in the synthesis of nitrovinyl biphenyls . These compounds have shown potential as anticancer agents.
Dual Immunosuppressive and Anti-inflammatory Agents
3,4-Dichlorophenylboronic acid is used in the synthesis of compounds that have both immunosuppressive and anti-inflammatory properties . This could lead to new treatments for autoimmune diseases and other conditions involving inflammation.
Pyrazolopyrimidines as Cryptosporidium and Toxoplasma CDPK1 Inhibitors
It’s used in the synthesis of pyrazolopyrimidines . These compounds inhibit Cryptosporidium and Toxoplasma CDPK1, which could lead to new treatments for infections caused by these parasites.
Lithiation/Borylation-Protodeboronation of Homoallyl Carbamates
3,4-Dichlorophenylboronic acid is involved in the lithiation/borylation-protodeboronation of homoallyl carbamates . This is a type of organic reaction used in the synthesis of various compounds.
Safety and Hazards
3,4-Dichlorophenylboronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mécanisme D'action
Target of Action
3,4-Dichlorophenylboronic acid is a reactant used in the synthesis of various biologically active molecules . It has been involved in the synthesis of compounds such as Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is involved in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction that allows for the formation of carbon-carbon bonds.
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it is involved in the lithiation/borylation-protodeboronation of homoallyl carbamates . This process is part of the synthesis of various biologically active molecules.
Result of Action
The result of the action of 3,4-Dichlorophenylboronic acid is the synthesis of various biologically active molecules. For instance, it has been used in the synthesis of pyrrole derivatives as PDE4B inhibitors . These inhibitors can have potential therapeutic applications in various diseases.
Action Environment
The action of 3,4-Dichlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, and at room temperature . This helps to maintain its stability and efficacy.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGHOARKAIPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370221 | |
| Record name | 3,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylboronic acid | |
CAS RN |
151169-75-4 | |
| Record name | 3,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for 3,4-Dichlorophenylboronic acid, and what structural information can be derived from it?
A1: The provided research [] focuses on analyzing the infrared (IR) and Raman spectra of 3,4-Dichlorophenylboronic acid. These techniques provide valuable insights into the molecule's structure:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



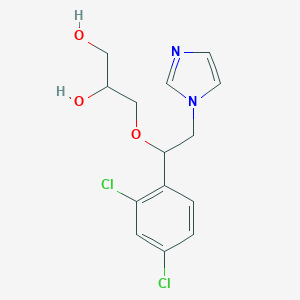
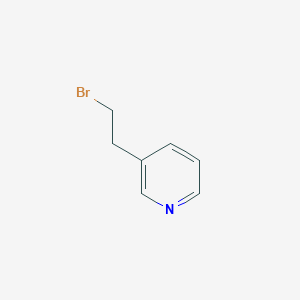
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)

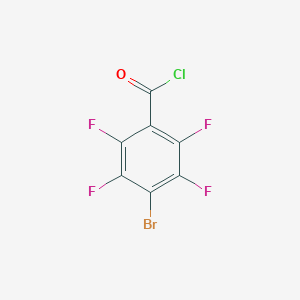
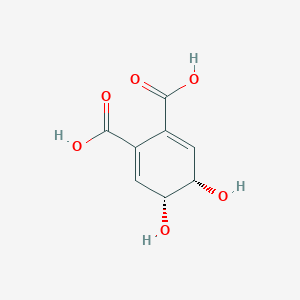
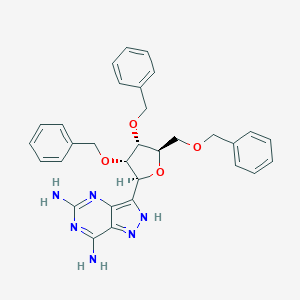
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)


![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
